molecular formula C8H10N2O B1269001 3-Amino-N-methylbenzamide CAS No. 25900-61-2

3-Amino-N-methylbenzamide

Cat. No.: B1269001
CAS No.: 25900-61-2
M. Wt: 150.18 g/mol
InChI Key: PYDQTASEULDNRL-UHFFFAOYSA-N
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Description

3-Amino-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with an amino group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-N-methylbenzamide can be synthesized through several methods. One common synthetic route involves the reduction of N-methyl-3-nitrobenzamide. In this method, N-methyl-3-nitrobenzamide is dissolved in a mixture of tetrahydrofuran (THF) and methanol (MeOH), followed by the addition of ammonium chloride. The reaction mixture is then stirred to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

3-Amino-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Amino-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties.

    3-Amino-4-hydroxy-N-methylbenzamide: Contains an additional hydroxyl group, which can participate in hydrogen bonding and affect solubility.

Uniqueness

3-Amino-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of an amino group and a methyl-substituted amide makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Amino-N-methylbenzamide (3-ANMB) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-ANMB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an amide functional group with an amino group attached to the benzene ring. Its molecular formula is C8H10N2OC_8H_{10}N_2O, and it exhibits properties that influence its biological activities.

The biological activity of 3-ANMB can be attributed to several mechanisms:

  • PARP Inhibition : 3-ANMB acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, 3-ANMB enhances apoptosis in cells exposed to DNA-damaging agents such as ionizing radiation and alkylating agents .
  • Antimicrobial Activity : Research indicates that compounds similar to 3-ANMB exhibit antimicrobial properties, potentially due to their ability to disrupt cellular processes in bacteria and fungi.
  • Enzyme Interaction : The compound may interact with various enzymes, influencing cellular signaling pathways and contributing to its therapeutic effects.

Biological Activity Evaluation

A summary of the biological activities of this compound is presented in the following table:

Activity Mechanism Reference
PARP InhibitionInterrupts DNA repair mechanisms; enhances apoptosis
AntimicrobialDisrupts bacterial cell processes
CytotoxicityInduces cell death in malignant cells
Anti-inflammatoryReduces local inflammation

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of 3-ANMB as a PARP inhibitor in cancer cells. The results demonstrated that treatment with 3-ANMB led to significant apoptosis in response to DNA damage, suggesting its potential as an adjunct therapy in cancer treatment .
  • Antimicrobial Testing : In vitro studies assessed the antimicrobial activity of 3-ANMB against various bacterial strains. The findings indicated that 3-ANMB exhibited notable antibacterial effects, particularly against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents.

Properties

IUPAC Name

3-amino-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDQTASEULDNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350310
Record name 3-Amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25900-61-2
Record name 3-Amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-methylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Amino-N-methylbenzamide in ecabapide metabolism?

A1: this compound is a major metabolite of ecabapide, formed through a two-step process. Initially, ecabapide undergoes N-dealkylation at the secondary amine of the 3-position on the benzamide moiety []. This dealkylation is followed by acetylation, resulting in the formation of this compound. This metabolic pathway highlights the breakdown process of ecabapide within the body, specifically in rats.

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